molecular formula C19H16ClNO B1329090 4-(4-Benzylphenoxy)-3-chloroaniline CAS No. 84866-01-3

4-(4-Benzylphenoxy)-3-chloroaniline

Cat. No. B1329090
CAS RN: 84866-01-3
M. Wt: 309.8 g/mol
InChI Key: XZWSSGFMEFUZIR-UHFFFAOYSA-N
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Description

The compound 4-(4-Benzylphenoxy)-3-chloroaniline is a chemical of interest in various research studies due to its potential applications and reactivity. It is related to 4-chloroaniline derivatives, which have been the subject of several investigations. These studies have explored different aspects of the compound's behavior, including its generation, reactivity, and potential for forming novel complexes and derivatives.

Synthesis Analysis

A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline, which is structurally related to the compound of interest, has been described in the literature. The synthesis involves the reduction of 4-benzyloxy-3-chloronitrobenzene using SnCl2, resulting in high yield, high purity, and free of tin residues. This process is suitable for kilogram-scale synthesis and could potentially be adapted for the synthesis of 4-(4-Benzylphenoxy)-3-chloroaniline .

Molecular Structure Analysis

The molecular structure of related compounds, such as the novel binary organic complex formed from 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde, has been studied using XRD, confirming the formation of the complex and identifying the crystal structure and atomic packing. This suggests that similar analytical techniques could be employed to determine the molecular structure of 4-(4-Benzylphenoxy)-3-chloroaniline .

Chemical Reactions Analysis

The reactivity of 4-chloroaniline derivatives has been extensively studied. For instance, the generation and reactivity of the 4-aminophenyl cation, which could be a reactive intermediate in the chemistry of 4-(4-Benzylphenoxy)-3-chloroaniline, have been explored. This cation exhibits electrophilic substitution reactions with various aromatic compounds and can be trapped by nucleophiles . Additionally, the electrochemical oxidation of 4-chloroaniline has been investigated, leading to the synthesis of derivatives such as 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide, which could provide insights into the electrochemical behavior of 4-(4-Benzylphenoxy)-3-chloroaniline .

Physical and Chemical Properties Analysis

The physicochemical properties of a novel binary organic complex involving 4-chloroaniline have been characterized, including heat of fusion, entropy of fusion, and refractive index. These properties are crucial for understanding the behavior of the compound under various conditions and could be relevant for the analysis of 4-(4-Benzylphenoxy)-3-chloroaniline . The electrochemical study of 4-chloroaniline also contributes to the understanding of its physical and chemical properties, particularly in terms of its oxidation behavior and the stability of its intermediates and products .

Scientific Research Applications

Photolysis and Chemical Reactivity

4-Chloroaniline, a related compound, undergoes photoheterolysis in polar media, forming triplet phenyl cations. These cations have applications in various chemical reactions, such as electrophilic substitution and reduction processes (Guizzardi et al., 2001).

Cross-Linkage in Environmental Chemistry

4-Chloroaniline can cross-link with phenolic acids in the presence of fungal phenol oxidase, leading to the formation of hybrid compounds. This reaction has implications for understanding pesticide degradation and soil chemistry (Bollag et al., 1983).

Synthesis of Antimicrobial Compounds

Research shows that derivatives of 4-chloroaniline can be synthesized and exhibit antimicrobial activity. These compounds are potential candidates for developing new antimicrobial agents (Patel et al., 2011; Patel & Patel, 2012).

Crystal Structure Analysis

Studies on the crystal structure of derivatives of 4-chloroaniline, like 1-Chloro-2-methyl-4-nitrobenzene, provide insights into molecular geometry and intermolecular interactions. This is valuable for material science and molecular engineering applications (Saeed & Simpson, 2012).

Development of Polymeric Materials

Novel polyimides containing derivatives of 4-chloroaniline demonstrate excellent thermal stability and solubility in polar solvents, making them suitable for high-performance polymeric materials (Khosa et al., 2014).

properties

IUPAC Name

4-(4-benzylphenoxy)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c20-18-13-16(21)8-11-19(18)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWSSGFMEFUZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649866
Record name 4-(4-Benzylphenoxy)-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylphenoxy)-3-chloroaniline

CAS RN

84866-01-3
Record name 4-(4-Benzylphenoxy)-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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